5-Tert-butylthiophene-2-carboxylic acid
Description
Overview of Thiophene (B33073) Heterocycles in Organic Chemistry
Thiophene, with the chemical formula C4H4S, is a five-membered heterocyclic and aromatic compound. wikipedia.orgnumberanalytics.com It consists of a planar ring of four carbon atoms and one sulfur atom. longdom.org First discovered by Victor Meyer in 1883 as a contaminant in benzene (B151609), thiophene and its derivatives have since become fundamental components in organic chemistry. numberanalytics.com The aromaticity of thiophene arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom) across the ring, which satisfies Hückel's rule. wikipedia.orgnumberanalytics.comquora.com This aromatic character imparts significant stability to the thiophene ring. numberanalytics.com
Thiophenes are known to undergo a variety of chemical reactions, most notably electrophilic substitution, similar to benzene. wikipedia.orguop.edu.pk However, the presence of the sulfur atom makes the thiophene ring more electron-rich than benzene, leading to a higher reactivity towards electrophiles. longdom.orguop.edu.pk Thiophene and its derivatives are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. longdom.orgnumberanalytics.com For instance, the thiophene ring is a structural component in various drugs, where it can act as a bioisostere for a benzene ring, often leading to improved pharmacological properties. rroij.com
Significance of Carboxylic Acid Functionality in Thiophene Systems
The introduction of a carboxylic acid (-COOH) group onto the thiophene ring gives rise to thiophene carboxylic acids, which are valuable intermediates in organic synthesis. ontosight.ai The carboxylic acid group is an electron-withdrawing group and can influence the reactivity of the thiophene ring. numberanalytics.com More importantly, the carboxylic acid functionality serves as a versatile handle for a wide range of chemical transformations. numberanalytics.com
It can be converted into various other functional groups such as esters, amides, acid chlorides, and anhydrides. numberanalytics.com These transformations allow for the construction of more complex molecular architectures. numberanalytics.com Furthermore, the carboxylic acid group can participate in decarboxylation reactions, where it is removed as carbon dioxide, providing a method to introduce other substituents at that position. numberanalytics.comorganic-chemistry.org The presence of both the thiophene ring and the carboxylic acid group in one molecule offers a rich platform for the development of novel compounds with interesting electronic, optical, and biological properties. nih.gov
Research Rationale for Investigating 5-Tert-butylthiophene-2-carboxylic acid
The specific compound, this compound, has attracted research interest due to the unique combination of its structural features: the bulky tert-butyl group, the aromatic thiophene moiety, and the reactive carboxylic acid group.
The tert-butyl group, (CH3)3C-, is a large and sterically demanding substituent. researchgate.net When attached to the thiophene ring at the 5-position, it exerts significant steric hindrance. researchgate.netlibretexts.org This steric bulk can influence the regioselectivity and rate of reactions occurring at adjacent positions on the thiophene ring. acs.org For instance, it can direct incoming electrophiles to specific positions by blocking access to others. libretexts.org The steric hindrance can also affect the conformation of the molecule and its ability to interact with other molecules, which is a crucial factor in the design of catalysts and biologically active compounds. acs.org
The thiophene ring in this compound retains its aromatic character, which is fundamental to its stability and reactivity. quora.com Thiophene is considered aromatic, although its aromaticity is calculated to be less than that of benzene. wikipedia.org The delocalized π-electron system of the thiophene ring allows it to participate in π-π stacking interactions, which are important in the self-assembly of organic materials. The aromatic nature of the thiophene moiety also influences the acidity of the carboxylic acid group.
The carboxylic acid group at the 2-position of the thiophene ring is a key functional group that allows for a multitude of chemical transformations. numberanalytics.com It can undergo esterification, amidation, and conversion to an acid chloride, providing access to a wide range of derivatives. numberanalytics.com Furthermore, the carboxylic acid group can be involved in decarboxylative coupling reactions, which have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net This versatility makes this compound a valuable starting material for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDXNKJQTLSJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332503 | |
| Record name | 5-tert-butylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-25-7, 478022-18-3 | |
| Record name | 5-(1,1-Dimethylethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 478022-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Tert Butylthiophene 2 Carboxylic Acid and Its Precursors
Established Synthetic Routes to Thiophene-2-carboxylic Acid Derivatives
The functionalization of the thiophene (B33073) ring to produce carboxylic acid derivatives can be achieved through several reliable methods. These routes include classical electrophilic substitution reactions as well as modern cross-coupling and polymerization techniques.
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto the thiophene ring. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves treating a thiophene derivative with an acylating agent, such as an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). google.comgoogle.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. sigmaaldrich.com
Acylation of thiophenes occurs preferentially at the α-position (C2 or C5) due to the higher stability of the cationic intermediate. google.com If the C2 position is occupied, acylation will occur at the C5 position. If both α-positions are blocked, the reaction can proceed at a β-position (C3 or C4), though typically under more forcing conditions. google.com The resulting 2-acylthiophene can then be oxidized to the corresponding thiophene-2-carboxylic acid. nih.gov Various solid-acid catalysts, such as zeolites (e.g., Hβ), have been developed as reusable and more environmentally benign alternatives to traditional Lewis acids, demonstrating high conversion rates of thiophene to 2-acetylthiophene. nih.gov
Table 1: Examples of Friedel-Crafts Acylation Catalysts and Conditions for Thiophene
The introduction of a formyl group (-CHO) onto a thiophene ring is a key step for synthesizing thiophene-2-carboxaldehydes, which are direct precursors to thiophene-2-carboxylic acids via oxidation. nih.gov The Vilsmeier-Haack reaction is a widely used method for this transformation. nih.gov This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosgene. beilstein-journals.orgwikipedia.org
The Vilsmeier reagent acts as the electrophile, attacking the thiophene ring to yield an iminium salt intermediate, which is subsequently hydrolyzed to afford the corresponding aldehyde. nih.gov This method is highly effective for electron-rich aromatic and heteroaromatic systems. chemsrc.com Formylation, like acylation, shows a strong preference for the 2-position of the thiophene ring. beilstein-journals.org
The Fiesselmann thiophene synthesis is a versatile method for constructing the thiophene ring itself with predetermined substituents. sigmaaldrich.comwikipedia.org This reaction involves the condensation of thioglycolic acid or its derivatives with α,β-acetylenic esters in the presence of a base. google.comsemanticscholar.org The mechanism proceeds through a base-catalyzed conjugate addition of the thioglycolic acid ester to the alkyne. A subsequent intramolecular cyclization and elimination sequence ultimately leads to the formation of a 3-hydroxy-2-thiophenecarboxylic acid derivative. sigmaaldrich.comwikipedia.org
A key advantage of the Fiesselmann synthesis is its ability to generate highly functionalized thiophenes from acyclic precursors. google.com Variations of this reaction, using different starting materials like β-ketoesters or nitriles instead of acetylenic esters, can produce a wide array of substituted thiophenes, including 3-aminothiophenes. wikipedia.org
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it is extensively used in the synthesis of complex thiophene-containing molecules. google.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate.
In the context of thiophene synthesis, this reaction can be used to attach aryl or other organic groups to a thiophene ring or to link thiophene units together. For example, a thienylboronic acid can be coupled with an aryl halide, or a bromothiophene can be coupled with an arylboronic acid. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. google.com Micellar synthesis techniques using surfactants like Kolliphor EL have been developed to perform Suzuki couplings in water, enhancing the reaction's environmental friendliness.
Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and "greener" alternative to traditional cross-coupling methods for synthesizing conjugated polymers containing thiophene units. This method avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organoboron or organotin reagent) by directly coupling a C-H bond with a C-Halogen bond. masterorganicchemistry.com
In the synthesis of thiophene-based polymers, DArP typically involves the palladium-catalyzed reaction of a dibromo-aromatic monomer with a thiophene derivative possessing reactive C-H bonds at its α-positions. This approach simplifies the synthetic process and reduces the generation of toxic byproducts. masterorganicchemistry.comorganic-chemistry.org The use of chlorinated thiophene derivatives as C-H monomers has been shown to be effective for DArP, leading to high-molecular-weight and high-mobility conjugated polymers.
Specific Synthesis of 5-Tert-butylthiophene-2-carboxylic acid
The synthesis of this compound is most effectively achieved through the metallation of 2-tert-butylthiophene (B1664577) followed by carboxylation. This strategy leverages the directing effect of the sulfur atom in the thiophene ring and the steric influence of the tert-butyl group to achieve high regioselectivity.
The general and most probable synthetic route involves two main steps:
Lithiation of 2-tert-butylthiophene : The starting material, 2-tert-butylthiophene, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. The proton at the 5-position is the most acidic C-H proton on the ring, and its removal is favored, leading to the formation of 5-tert-butyl-2-thienyllithium. The steric bulk of the tert-butyl group at the 2-position further ensures that metallation occurs exclusively at the vacant 5-position.
Carboxylation : The resulting lithium intermediate is a potent nucleophile. It is quenched by introducing solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the reaction mixture. semanticscholar.org This step introduces the carboxyl group at the 5-position. An acidic workup is then performed to protonate the resulting lithium carboxylate salt, yielding the final product, this compound.
This metallation-carboxylation sequence is a common and efficient method for preparing substituted thiophenecarboxylic acids, offering high yields and excellent control over the position of the incoming carboxyl group. semanticscholar.org
Table 2: Proposed Reaction Scheme for this compound
Oxidation of Aldehyde Precursors (e.g., 5-Tert-butylthiophene-2-carbaldehyde)
A common and direct method for preparing thiophene-2-carboxylic acids is the oxidation of the corresponding 2-carbaldehyde. wikipedia.org This transformation is a standard procedure in organic synthesis. For the target molecule, this involves the oxidation of 5-tert-butylthiophene-2-carbaldehyde. Various oxidizing agents can be employed for this purpose, converting the aldehyde functional group into a carboxylic acid while leaving the thiophene ring and the tert-butyl group intact. The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent over-oxidation or side reactions involving the sensitive thiophene ring.
Functionalization of Thiophene-2-carboxylic Acid Derivatives with tert-Butyl Groups
An alternative strategy involves introducing the tert-butyl group onto a pre-existing thiophene-2-carboxylic acid scaffold. The tert-butyl group, known for its significant steric bulk, can influence the reactivity and electronic properties of the molecule. This functionalization can be achieved through electrophilic substitution reactions, such as Friedel-Crafts alkylation. However, the carboxylic acid group is deactivating, which can make direct alkylation challenging. Therefore, this approach may require the use of a protected carboxylic acid or the lithiation of the thiophene ring to facilitate the introduction of the tert-butyl group. For example, treating thiophene-2-carboxylic acid with a strong base like LDA can lead to deprotonation, creating a nucleophilic site that can then react with a tert-butyl electrophile. wikipedia.org
Iodolactonization of 3-alkynylthiophene-2-carboxylic acids
A sophisticated method for synthesizing substituted thiophene derivatives involves the iodolactonization of 3-alkynylthiophene-2-carboxylic acids. unipa.itresearchgate.net This intramolecular reaction forms a lactone ring through the addition of an oxygen and an iodine atom across a carbon-carbon triple bond. wikipedia.org
In the context of synthesizing a precursor for this compound, a key substrate is 3-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid, which contains the necessary tert-butyl moiety. The reaction proceeds via a 6-endo-dig cyclization, which is regioselective due to the influence of the bulky tert-butyl group. This process yields a bicyclic iodothienopyranone intermediate. unipa.itresearchgate.net Subsequent chemical manipulation of this intermediate can lead to the desired thiophene-2-carboxylic acid structure. The reaction is typically carried out under mild conditions, using molecular iodine (I2) as the iodine source and a base like sodium bicarbonate (NaHCO3) in a solvent such as acetonitrile (B52724) (MeCN). unipa.it
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 3-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid | I₂, NaHCO₃ | MeCN, 25-40 °C | 5-(tert-butyl)-4-iodo-7H-thieno[2,3-c]pyran-7-one | 73% | unipa.it, |
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgscribd.com In heterocyclic chemistry, microwave irradiation has been successfully applied to various syntheses, including those of thiophene derivatives. researchgate.net For instance, the Gewald reaction, which produces 2-aminothiophenes, can be significantly expedited using microwave assistance, reducing reaction times from hours to minutes. organic-chemistry.org
Synthesis of Key Intermediates
Synthesis of 5-Tert-butylthiophene-2-carbaldehyde
5-tert-butylthiophene-2-carbaldehyde is a crucial precursor that can be oxidized to the final carboxylic acid. wikipedia.org Its synthesis can be accomplished through the formylation of 2-tert-butylthiophene. This reaction introduces an aldehyde group at the 5-position of the thiophene ring. Standard formylating agents, such as N,N-dimethylformamide (DMF) in the presence of a strong base like n-butyllithium (n-BuLi), can be employed. This approach involves a lithium-halogen exchange or direct metallation of the thiophene ring, followed by quenching with the electrophilic formylating agent. mdpi.com
Preparation of 5-tert-Butyl-thiophene-2-carbonyl Chloride
For certain synthetic applications, the carboxylic acid may need to be converted into a more reactive derivative, such as an acid chloride. 5-tert-Butyl-thiophene-2-carbonyl chloride is a valuable intermediate for forming amides, esters, and other carboxylic acid derivatives. sigmaaldrich.com The preparation of this compound is typically achieved by treating this compound with a standard chlorinating agent. googleapis.com Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). googleapis.comgoogle.com The reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acid chloride. googleapis.com
Esterification of 5-Bromothiophene-2-carboxylic acid
The esterification of 5-bromothiophene-2-carboxylic acid is a crucial step in the synthesis of precursors for this compound. This process converts the carboxylic acid group into an ester, which can modify the compound's reactivity for subsequent cross-coupling reactions. The resulting ester, such as pentyl 5-bromothiophene-2-carboxylate or phenethyl 5-bromothiophene-2-carboxylate, serves as a key intermediate. nih.gov
One effective method for this transformation is the Steglich esterification. This reaction typically involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov For instance, the reaction of 5-bromothiophene-2-carboxylic acid with amyl alcohol in the presence of DCC and DMAP, using dichloromethane (B109758) (DCM) as a solvent at 30°C, yields pentyl 5-bromothiophene-2-carboxylate with a 75% yield. Similarly, using 2-phenylethanol (B73330) as the alcohol under the same conditions results in phenethyl 5-bromothiophene-2-carboxylate in a 71% yield. nih.gov
Another common and classical method for converting carboxylic acids to esters is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent, and any water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org This method is widely applicable for the synthesis of various esters, including methyl, ethyl, and butyl esters. libretexts.orgchemimpex.comprotheragen.ai For example, ethyl 5-bromothiophene-2-carboxylate is a commonly used intermediate in organic synthesis. chemimpex.comprotheragen.ai
The following table summarizes research findings on the esterification of 5-bromothiophene-2-carboxylic acid:
| Ester Product | Alcohol | Esterification Method | Reagents/Catalyst | Solvent | Yield (%) |
| Pentyl 5-bromothiophene-2-carboxylate | Amyl alcohol | Steglich | DCC, DMAP | DCM | 75% nih.gov |
| Phenethyl 5-bromothiophene-2-carboxylate | 2-Phenylethanol | Steglich | DCC, DMAP | DCM | 71% nih.gov |
Chemical Reactivity and Transformations of 5 Tert Butylthiophene 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a versatile functional handle, enabling numerous derivatization reactions typical of aromatic acids.
Esterification of carboxylic acids is a fundamental transformation, and 5-tert-butylthiophene-2-carboxylic acid can be converted to its corresponding esters under various conditions. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. youtube.com
For instance, the reaction with an alcohol (R'OH) proceeds as follows:
Reaction Scheme: Fischer Esterification
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| This compound | Alcohol (R'OH) | H₂SO₄ (conc.) | 5-tert-butylthiophene-2-carboxylate (Ester) |
Alternatively, esters, particularly tert-butyl esters, can be formed by reacting the carboxylic acid with isobutene in the presence of an acidic catalyst. google.com Other methods involve the in-situ formation of activated intermediates, such as benzotriazole (B28993) esters, which then react efficiently with alcohols like tert-butyl alcohol. researchgate.net
The carboxylic acid functionality can be readily converted into an amide group, a crucial linkage in many biologically active molecules. nih.govbohrium.com This transformation typically involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive derivative, such as an acid chloride. This is commonly achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orggoogle.com The resulting 5-tert-butylthiophene-2-carbonyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. researchgate.net
Direct amidation methods, which couple the carboxylic acid and amine without isolating the activated intermediate, are also prevalent and often utilize coupling reagents. bohrium.com
Table: Amidation Reaction Data
| Step | Reactant | Reagent | Intermediate/Product |
|---|---|---|---|
| 1. Activation | This compound | Thionyl chloride (SOCl₂) | 5-tert-butylthiophene-2-carbonyl chloride |
| 2. Coupling | 5-tert-butylthiophene-2-carbonyl chloride | Amine (R'R''NH) | N,N-disubstituted-5-tert-butylthiophene-2-carboxamide |
While carboxylic acids themselves are challenging to reduce directly, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert them to primary alcohols. libretexts.orgyoutube.com An intermediate aldehyde is formed during this process but cannot be isolated as it is more reactive than the starting acid and is immediately reduced further. libretexts.org
A more controlled reduction to the aldehyde level can be achieved by first converting the carboxylic acid to a less reactive derivative, such as an ester or an acid chloride. msu.edu For example, acid chlorides can be partially reduced to aldehydes using milder, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.orgmsu.edu This reagent is less reactive than LiAlH₄, allowing the reaction to be stopped at the aldehyde stage. libretexts.org
Reaction Scheme: Reduction Pathways
| Starting Material | Reagent | Product |
|---|
Decarboxylative cross-coupling has emerged as a powerful method for forming new carbon-carbon or carbon-heteroatom bonds, using readily available carboxylic acids as substrates. nih.govresearchgate.net In these reactions, the carboxyl group is extruded as carbon dioxide, and the remaining organic fragment is coupled with another partner, typically an organic halide. wikipedia.org This strategy avoids the need to prepare organometallic reagents. researchgate.netwikipedia.org
Aromatic carboxylic acids, such as this compound, can potentially serve as coupling partners in transition-metal-catalyzed reactions (e.g., using palladium, copper, or nickel catalysts). researchgate.netnih.gov For example, a hypothetical palladium-catalyzed decarboxylative coupling with an aryl bromide (Ar-Br) would yield a 2-aryl-5-tert-butylthiophene. The reaction mechanism often involves the formation of a metal-carboxylate intermediate, followed by decarboxylation and reductive elimination to form the final product. nih.gov While specific examples for this compound are not prevalent, the methodology has been widely applied to other aromatic and heteroaromatic acids. nih.gov
Reactions of the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. mnstate.eduminia.edu.eg The regiochemical outcome of such reactions on this compound is directed by the existing substituents. The tert-butyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator.
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For the this compound ring, the available positions for substitution are C3 and C4. The directing effects of the substituents determine the position of attack. The tert-butyl group at C5 strongly directs incoming electrophiles to the ortho position (C4), while the deactivating carboxylic acid group at C2 directs to its meta position (C4).
Therefore, both groups reinforce the substitution at the C4 position. Bromination, a classic example of this reaction type, would be expected to occur selectively at the C4 position. The reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent. mdpi.com The bromination of other substituted thiophene-2-carboxylic acids has been shown to proceed with high regioselectivity based on the directing effects of the ring's substituents. beilstein-journals.org
Table: Regioselectivity in Bromination
| Position | Directing Effect of C5-tert-butyl (Activating) | Directing Effect of C2-COOH (Deactivating) | Predicted Outcome |
|---|---|---|---|
| C3 | - | Weakly disfavored | Minor or no product |
| C4 | Ortho (Favored) | Meta (Favored) | Major product |
The expected product from the bromination of this compound is therefore 4-bromo-5-tert-butylthiophene-2-carboxylic acid.
Electrophilic Aromatic Substitution (e.g., Bromination)
Regioselectivity and Steric Effects of the tert-Butyl Group
The chemical reactivity of the thiophene ring in this compound is significantly influenced by the electronic and steric properties of its two substituents. In electrophilic aromatic substitution (EAS) reactions, the thiophene ring is inherently more reactive than benzene (B151609), with a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). ksu.edu.sastackexchange.com This preference is due to the ability of the sulfur atom to better stabilize the cationic intermediate (the sigma complex) formed during attack at an α-position, which can be depicted with three resonance structures compared to only two for β-attack. stackexchange.com
In the case of this compound, both α-positions are already occupied. Therefore, any further electrophilic substitution must occur at one of the β-positions, C3 or C4. The regiochemical outcome of such a reaction is determined by the combined directing effects and steric hindrance of the existing tert-butyl and carboxylic acid groups.
Electronic Effects: The tert-butyl group at C5 is an electron-donating group (EDG) through induction, which activates the thiophene ring towards electrophilic attack. The carboxylic acid group at C2 is a strong electron-withdrawing group (EWG), which deactivates the ring. matanginicollege.ac.in
Steric Effects: The tert-butyl group is exceptionally bulky, creating significant steric hindrance at the adjacent C4 position. numberanalytics.com This steric bulk can physically block the approach of an electrophile, making reactions at this site kinetically unfavorable. numberanalytics.comlibretexts.org
Considering these factors, electrophilic attack on this compound is predicted to occur predominantly at the C3 position. Although C3 is adjacent to the deactivating carboxylic acid group, it is sterically much more accessible than the C4 position, which is shielded by the large tert-butyl group. The presence of bulky substituents is known to direct electrophilic substitution to less hindered positions, a principle that governs the regioselectivity in this system. numberanalytics.com
Nucleophilic Reactions on Thiophene Ring (after activation)
Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is generally uncommon for electron-rich heterocycles like thiophene unless the ring is sufficiently activated by the presence of strong electron-withdrawing groups. baranlab.orgacsgcipr.org The reaction proceeds via a stepwise addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The subsequent departure of the leaving group restores the aromaticity of the ring. nih.gov
For a derivative of this compound to undergo an SNAr reaction, two key conditions must be met:
Presence of a good leaving group: A suitable leaving group, typically a halide (F, Cl, Br, I) or a sulfonate, must be present on the thiophene ring, for instance, at the C3 or C4 position.
Ring Activation: The thiophene ring must be rendered sufficiently electron-poor by the presence of strong EWGs. The carboxylic acid group at the C2 position does contribute to activating the ring for nucleophilic attack. However, for SNAr to proceed efficiently, additional and more powerful EWGs, such as a nitro group, are often required. mdpi.comnih.gov
Computational studies on substituted nitrothiophenes have shown that EWGs at the C3 and C5 positions effectively activate the ring for nucleophilic attack at the C2 position. nih.gov In a hypothetical molecule like 3-bromo-5-tert-butylthiophene-2-carboxylic acid, the carboxylic acid group would activate the ring, allowing a strong nucleophile to attack the C3 position and displace the bromide ion. The bulky tert-butyl group at C5 would likely have a minimal electronic effect on this specific transformation but could sterically influence the rate of nucleophilic attack.
Derivatization Strategies
Formation of Carboxamide Derivatives
The carboxylic acid moiety of this compound is a versatile functional handle for the synthesis of various derivatives, most notably carboxamides. The formation of an amide bond requires the activation of the carboxylic acid, which can be achieved through several common synthetic methods. These methods typically involve converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine.
One widely used approach involves the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). In these reactions, the carboxylic acid is treated with the coupling agent, often in the presence of a catalyst or additive like 4-Dimethylaminopyridine (B28879) (DMAP) or 1-Hydroxybenzotriazole (HOBt), to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a primary or secondary amine to yield the corresponding carboxamide derivative.
Another common strategy is the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting thiophenecarbonyl chloride is a potent electrophile that reacts rapidly with amines to form the desired amide.
The table below summarizes common conditions for the synthesis of thiophene carboxamides from their corresponding carboxylic acids.
| Method | Key Reagents | Catalyst/Additive | Typical Solvent |
|---|---|---|---|
| Carbodiimide Coupling | EDC or DCC | DMAP or HOBt | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | None (or catalytic DMF for oxalyl chloride) | DCM, Toluene, or neat reagent |
| Other Coupling Agents | HATU, HBTU | Base (e.g., DIPEA, Triethylamine) | DMF, Acetonitrile (B52724) (ACN) |
Synthesis of Thiophenecarbonyl Chloride Derivative
The synthesis of the acid chloride derivative, 5-tert-butylthiophene-2-carbonyl chloride, is a fundamental transformation that converts the relatively unreactive carboxylic acid into a highly reactive electrophile. This derivative serves as a key intermediate for the synthesis of other functional groups, including amides and esters. The most common and efficient method for this conversion is the reaction of this compound with thionyl chloride (SOCl₂).
The reaction mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement, which ultimately releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion. The product, 5-tert-butylthiophene-2-carbonyl chloride, is typically a moisture-sensitive compound and is often used immediately in the next synthetic step without extensive purification.
Conjugation to Polythiophene Scaffolds
Conjugating small molecules like this compound onto a polythiophene backbone is a powerful strategy for modifying the properties of the polymer. This can be achieved through post-polymerization modification, a method where a pre-formed polymer is chemically altered. d-nb.infonih.gov A common approach for this is the "grafting to" technique, which involves attaching pre-synthesized side chains to a polymer backbone. researchgate.netnih.gov
To conjugate this compound to a polythiophene scaffold, a multi-step process can be envisioned:
Synthesis of a Functionalized Polythiophene: A polythiophene polymer bearing reactive side chains with nucleophilic groups (e.g., amino or hydroxyl groups) is required. This can be synthesized by polymerizing thiophene monomers that already contain these protected functional groups.
Activation of the Carboxylic Acid: The this compound is converted into a more reactive form, such as the corresponding acid chloride (as described in section 3.3.2) or an activated ester. This enhances its electrophilicity.
Coupling Reaction: The activated this compound derivative is then reacted with the functionalized polythiophene. The nucleophilic side chains on the polymer backbone attack the electrophilic carbonyl carbon of the acid derivative, forming stable amide or ester covalent bonds.
This "grafting to" approach effectively attaches the 5-tert-butylthiophene-2-carboxy moiety as a pendant group on the polythiophene scaffold, allowing for the precise incorporation of its specific steric and electronic properties into the final macromolecular structure.
Spectroscopic and Computational Analysis of 5 Tert Butylthiophene 2 Carboxylic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for confirming the identity and purity of 5-tert-butylthiophene-2-carboxylic acid. Each method probes different aspects of the molecule's physical and chemical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm range. libretexts.org Protons on the thiophene (B33073) ring are found in the aromatic region, with their specific shifts influenced by the positions of the substituents. The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet, typically in the upfield region around 1.3 ppm. Protons on carbons adjacent to a carboxylic acid group generally absorb in the 2-3 ppm region. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and resonates in the 160-185 ppm region. libretexts.orgprinceton.edulibretexts.org The sp²-hybridized carbons of the thiophene ring typically appear between 125 and 150 ppm. libretexts.org The quaternary carbon and the three methyl carbons of the tert-butyl group have characteristic shifts in the aliphatic region of the spectrum.
Predicted NMR Chemical Shifts for this compound
This table presents predicted chemical shift (δ) ranges based on typical values for the constituent functional groups.
| ¹H NMR Spectroscopy | |
|---|---|
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) |
| Thiophene Ring (-CH=) | 7.0 - 8.0 |
| Tert-butyl (-C(CH₃)₃) | ~1.3 (singlet) |
| ¹³C NMR Spectroscopy | |
|---|---|
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 160 - 185 |
| Thiophene Ring (Ar-C ) | 125 - 150 |
| Tert-butyl (quaternary, -C (CH₃)₃) | 30 - 40 |
| Tert-butyl (methyl, -C(C H₃)₃) | 25 - 35 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. The O-H stretching vibration of the carboxyl group appears as a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. libretexts.org This broad band often overlaps with the C-H stretching absorptions. The C=O (carbonyl) stretching vibration gives rise to a very strong and sharp peak, typically found between 1700 and 1725 cm⁻¹. mdpi.com The spectrum of a related compound, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, shows carbonyl peaks at 1728 and 1712 cm⁻¹. nih.gov Additionally, a C-O stretching vibration is expected between 1210 and 1320 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. For thiophene derivatives, characteristic bands include C=C symmetric stretching modes around 1463 cm⁻¹ and C-C stretching vibrations near 1225 cm⁻¹. These techniques confirm the presence of the thiophene ring and its substitution pattern.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | IR | 2500 - 3300 | Strong, Very Broad |
| C-H stretch (sp³ and sp²) | IR/Raman | 2850 - 3100 | Medium-Strong |
| C=O stretch | IR | 1700 - 1725 | Very Strong, Sharp |
| C=C stretch (thiophene ring) | IR/Raman | ~1460 | Medium |
| C-O stretch | IR | 1210 - 1320 | Strong |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. For this compound (molar mass: 184.26 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 184. chemscene.com
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) to give an [M-17]⁺ peak and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ peak. libretexts.org Due to the presence of the tert-butyl group, a significant fragmentation would be the loss of a methyl radical (-CH₃) via alpha-cleavage, resulting in a stable tertiary carbocation at [M-15]⁺. Another prominent peak would be expected from the loss of the entire tert-butyl group, leading to a fragment at [M-57]⁺.
Predicted Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [M]⁺ | [C₉H₁₂O₂S]⁺ | 184 |
| [M-15]⁺ | [C₈H₉O₂S]⁺ (Loss of -CH₃) | 169 |
| [M-17]⁺ | [C₉H₁₁OS]⁺ (Loss of -OH) | 167 |
| [M-45]⁺ | [C₈H₁₁S]⁺ (Loss of -COOH) | 139 |
| [M-57]⁺ | [C₅H₅O₂S]⁺ (Loss of -C(CH₃)₃) | 127 |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The thiophene ring acts as a chromophore. Unsubstituted thiophene exhibits an absorption maximum around 235 nm. The presence of substituents on the ring, such as the carboxylic acid and tert-butyl groups, can cause a shift in this absorption wavelength (a bathochromic or hypsochromic shift). Additionally, the carbonyl group of the carboxylic acid can undergo a weak n→π* transition, which typically absorbs at a longer wavelength, often in the 270-300 nm region. libretexts.org
For example, the crystal structure of 5-(methoxycarbonyl)thiophene-2-carboxylic acid reveals that the molecules form centrosymmetric dimers in the solid state. nih.gov This dimerization occurs through strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a very common and stable packing motif for carboxylic acids. It is highly probable that this compound would adopt a similar dimeric structure in its crystalline form.
Crystallographic Data for the Analogous Compound: 5-(Methoxycarbonyl)thiophene-2-carboxylic acid nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.2813 (18) |
| b (Å) | 5.9833 (6) |
| c (Å) | 7.3446 (8) |
| β (°) | 99.081 (1) |
| Volume (ų) | 793.30 (14) |
| Z (Molecules per unit cell) | 4 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within a material. For this compound, XPS would be able to distinguish between the different chemical environments of carbon, oxygen, and sulfur.
Carbon (C1s): The C1s spectrum would be complex, showing multiple peaks corresponding to the different types of carbon atoms: the carbons of the thiophene ring, the carbons of the tert-butyl group, and the highly oxidized carbon of the carboxyl group.
Oxygen (O1s): The O1s spectrum would show two distinct peaks for the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid group, reflecting their different chemical environments.
Sulfur (S2p): The S2p spectrum would provide a characteristic signal for the sulfur atom within the heterocyclic thiophene ring. Studies on thiophene itself show that the S2p spectrum can reveal detailed information about the electronic structure.
This detailed analysis allows for a comprehensive understanding of the molecule's surface chemistry and electronic properties.
Computational Chemistry Studies
Computational chemistry provides profound insights into the atomic and molecular levels of chemical structures, complementing experimental data by predicting properties and explaining observed phenomena. For this compound and its derivatives, computational studies are instrumental in understanding their geometric, vibrational, and electronic characteristics.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. nih.govirjweb.com This method offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like thiophene derivatives. nih.gov DFT calculations are employed to determine various molecular properties by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, often paired with basis sets like 6-311++G(d,p) to provide reliable results for geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net
The first step in most computational studies is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. nih.gov For this compound, geometry optimization is performed to determine the precise bond lengths, bond angles, and dihedral angles. mdpi.com DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, can accurately predict these parameters. nih.gov
The optimization process reveals the most stable conformation of the molecule. For thiophene carboxylic acids, a key feature is the orientation of the carboxylic acid group relative to the thiophene ring. researchgate.net Studies on similar molecules, such as 2-thiophene carboxylic acid, show that the molecule is generally planar, with the stability of different conformers influenced by intramolecular interactions, like potential hydrogen bonding between the carboxylic proton and the thiophene sulfur atom. researchgate.net The presence of the bulky tert-butyl group at the 5-position is expected to influence the electronic distribution within the thiophene ring but should have a minimal steric effect on the conformation of the 2-carboxylic acid group. The optimized structure serves as the foundation for all subsequent computational analyses, including vibrational and electronic property calculations. mdpi.com
Table 1: Predicted Geometrical Parameters for Thiophene Carboxylic Acid Derivatives Note: This table presents typical bond lengths and angles for a thiophene carboxylic acid core structure based on DFT calculations found in the literature for related compounds. Actual values for this compound would require specific calculation.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-O | ~1.36 Å | |
| O-H | ~0.97 Å | |
| C(ring)-C(acid) | ~1.47 Å | |
| C-S (adjacent to acid) | ~1.73 Å | |
| C-S (adjacent to t-butyl) | ~1.74 Å | |
| Bond Angle | O=C-O | ~122° |
| C(ring)-C-S | ~111° | |
| C(ring)-C(acid)-O | ~114° |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the assignment of vibrational modes to specific molecular motions. iosrjournals.org
DFT calculations can predict the fundamental vibrational frequencies corresponding to stretching, bending, and torsional motions of the atoms. nih.gov For 2-thiophene carboxylic acid and its derivatives, characteristic vibrational modes include:
O-H stretching of the carboxylic acid group, typically a broad band in the high-frequency region (around 3000 cm⁻¹).
C=O stretching of the carbonyl group, a strong absorption usually found between 1700 and 1750 cm⁻¹.
C-C and C-S stretching modes within the thiophene ring, appearing in the 1300-1550 cm⁻¹ region.
C-H stretching from the thiophene ring and the tert-butyl group.
In-plane and out-of-plane bending modes at lower frequencies.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental spectra, the computed frequencies are typically multiplied by a scaling factor. iosrjournals.org A Potential Energy Distribution (PED) analysis can also be performed to provide a quantitative assignment of each vibrational mode. nih.gov
Table 2: Selected Predicted Vibrational Frequencies for a Thiophene Carboxylic Acid Moiety Note: These are representative frequencies for the functional groups based on DFT studies of 2-thiophene carboxylic acid and its derivatives. iosrjournals.orgbitp.kiev.ua
| Vibrational Mode | Predicted Frequency Range (Scaled) | Description |
| ν(O-H) | 3000 - 3100 cm⁻¹ | Carboxylic acid O-H stretch |
| ν(C-H) | 2900 - 3000 cm⁻¹ | Tert-butyl group C-H stretch |
| ν(C=O) | 1700 - 1750 cm⁻¹ | Carbonyl C=O stretch |
| ν(C=C) | 1500 - 1550 cm⁻¹ | Thiophene ring C=C stretch |
| ν(C-C) | 1350 - 1450 cm⁻¹ | Thiophene ring C-C stretch |
| ν(C-S) | 680 - 710 cm⁻¹ | Thiophene ring C-S stretch |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals that occur when a molecule absorbs light. The calculations yield the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities) of these transitions.
For π-conjugated systems like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions. The TD-DFT calculations can identify which specific molecular orbitals are involved in the most significant electronic transitions. These transitions are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby frontier orbitals. The calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent environment on the electronic transitions.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the HOMO and the LUMO. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are crucial descriptors of a molecule's reactivity, kinetic stability, and optical properties. mdpi.com
E(HOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
E(LUMO) is related to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE = E(LUMO) - E(HOMO)) is a key indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com
In this compound, the HOMO is typically characterized by π-electron density delocalized over the thiophene ring and the sulfur atom. The LUMO is often a π* orbital with significant contributions from the carboxylic acid group and the thiophene ring. researchgate.net The electron-donating tert-butyl group is expected to raise the HOMO energy level compared to the unsubstituted 2-thiophene carboxylic acid, potentially leading to a slightly smaller energy gap. nih.gov
Table 3: Representative Frontier Molecular Orbital Energies Note: These values are illustrative, based on DFT calculations for similar thiophene derivatives. nih.gov
| Molecule Type | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
| Thiophene-2-carboxamide derivative | ~ -6.5 | ~ -1.5 | ~ 5.0 |
| Thiophene-based dye molecule | ~ -5.1 | ~ -3.1 | ~ 2.0 |
| 2-Thiophene carboxylic acid | ~ -7.0 | ~ -1.8 | ~ 5.2 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mdpi.com It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.net MEP maps are invaluable for predicting reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. nih.gov
The color scheme typically used is:
Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom of the carboxylic acid group due to the presence of lone pairs. bitp.kiev.ua The hydrogen atom of the hydroxyl group would exhibit a strongly positive potential (blue), making it a site for hydrogen bonding. The thiophene ring would show a region of intermediate to slightly negative potential, characteristic of an aromatic system. bitp.kiev.ua This visual tool helps to rationalize the molecule's interaction with other reagents and its role in forming noncovalent bonds. bitp.kiev.ua
Density Functional Theory (DFT) Calculations
Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Chemical Softness)
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the chemical reactivity of molecules like this compound. Global reactivity descriptors, derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide quantitative measures of a molecule's stability and reactivity. nih.gov
Key reactivity descriptors include:
Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron configuration. It is calculated based on the HOMO-LUMO energy gap. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. acs.org
Chemical Softness (σ): As the reciprocal of chemical hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. Molecules with a smaller HOMO-LUMO gap are softer and thus more reactive. nih.gov
Electrophilicity Index (ω): This parameter measures the ability of a molecule to accept electrons, providing a quantitative measure of its electrophilic nature. nih.gov It is a crucial descriptor for predicting how a molecule will interact with nucleophiles.
The following table presents representative calculated reactivity descriptors for various non-fullerene acceptor compounds based on a thiophene core, illustrating how structural modifications impact these values. The energy gap (Egap) is directly related to chemical hardness and softness. nih.govacs.org
| Compound | Egap (eV) | Chemical Hardness (η) (Eh) | Chemical Softness (σ) (Eh) | Electrophilicity Index (ω) (Eh) |
|---|---|---|---|---|
| DTS(FBTTh2)2R1 (Reference) | 2.30 | 0.0423 | 11.6770 | 0.1264 |
| MSTD2 | 1.80 | 0.0331 | 15.1057 | 0.1384 |
| MSTD3 | 1.75 | 0.0323 | 15.4800 | 0.1466 |
| MSTD4 | 1.96 | 0.0360 | 13.8888 | 0.1287 |
| MSTD5 | 1.88 | 0.0345 | 14.4927 | 0.1392 |
| MSTD6 | 1.85 | 0.0339 | 14.7492 | 0.1417 |
| MSTD7 | 1.74 | 0.0321 | 15.4371 | 0.1500 |
Data adapted from a study on DTS(FBTTh2)2-based derivatives for illustrative purposes. nih.govacs.org
Nonlinear Optical (NLO) Properties
Organic molecules featuring extensively delocalized π-electron systems, such as thiophene derivatives, are of significant interest for applications in nonlinear optics (NLO). researchgate.net NLO materials can alter the properties of light and are crucial for technologies like optical signal processing. The NLO response in organic compounds arises from the polarization of the π-electron cloud under an applied electric field. nih.gov This effect is enhanced in molecules with donor-π-acceptor architectures, which facilitate intramolecular charge transfer (ICT). nih.gov
Computational methods are widely used to predict the NLO properties of new molecules. Key parameters include:
Linear Polarizability (⟨α⟩): A measure of the linear response of the molecular electron density to an electric field.
First Hyperpolarizability (β): Represents the second-order NLO response. A high β value is desirable for applications like second-harmonic generation.
Second Hyperpolarizability (⟨γ⟩): Describes the third-order NLO response, relevant for applications such as optical limiting. nih.gov
Theoretical studies on various organic molecules, including carboxylic acid and thiophene derivatives, have shown that modifying molecular structures can tune their NLO properties. nih.govresearchgate.net For thiophene derivatives, altering substituents can significantly impact the ICT process and, consequently, the hyperpolarizability values. For instance, designing molecules with strong electron-donating and electron-accepting groups connected by a thiophene π-spacer is a common strategy to enhance the NLO response. nih.govnih.gov
The table below shows calculated NLO properties for a series of designed thiophene-based compounds, demonstrating the potential for significant NLO response in this class of molecules.
| Compound | Linear Polarizability ⟨α⟩ (x 10-22 esu) | First Hyperpolarizability βtotal (x 10-27 esu) | Second Hyperpolarizability ⟨γ⟩ (x 10-31 esu) |
|---|---|---|---|
| MSTD2 | 3.013 | 10.33 | 2.88 |
| MSTD3 | 3.131 | 11.23 | 3.12 |
| MSTD4 | 3.210 | 11.89 | 3.21 |
| MSTD5 | 3.321 | 12.56 | 3.34 |
| MSTD6 | 3.412 | 12.98 | 3.54 |
| MSTD7 | 3.485 | 13.44 | 3.66 |
Data adapted from a study on DTS(FBTTh2)2-based derivatives for illustrative purposes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.com These models are expressed as mathematical equations that relate physicochemical properties or structural features (descriptors) of molecules to a specific activity, such as antitumor or anti-inflammatory effects. mdpi.comnih.gov
For thiophene derivatives, QSAR studies have been successfully employed to identify the key molecular properties that govern their biological efficacy. nih.gov For example, a QSAR analysis of thiophene amides and quinolones with antitumor activity identified molecular volume, the sum of hydrophobic surfaces, and the presence of an easily ionizable group as critical factors for their success against cancer cell lines. nih.gov Similarly, QSAR studies on thiophene analogs as anti-inflammatory agents highlighted the dominant role of electronic properties, such as the energy of the LUMO and the dipole moment.
The general process of a QSAR study involves:
Data Set Collection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.
Model Development: Statistical methods are used to build a mathematical model that best correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model is rigorously tested.
Once validated, these QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent therapeutic agents and reducing the need for extensive experimental screening. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a desired response. mdpi.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. researchgate.net
These features typically include:
Hydrogen Bond Acceptors
Hydrogen Bond Donors
Aromatic Rings
Hydrophobic Groups
Positive/Negative Ionizable Centers
For thiophene-based compounds, which are recognized as privileged structures in medicinal chemistry, pharmacophore modeling can provide invaluable insights for developing novel analogues. nih.govrsc.org By analyzing a set of active thiophene derivatives, a common feature pharmacophore can be generated. This model can then be used as a 3D query to screen large chemical databases to find new and structurally diverse compounds that are likely to be active. researchgate.net
For instance, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was developed using a training set of known active compounds. researchgate.net The resulting model identified two aromatic rings and one hydrogen bond acceptor as crucial features. This model could then be used to assess novel thiophene derivatives for their potential as selective COX-2 inhibitors, guiding further synthesis and biological evaluation. researchgate.net
Advanced Research Applications of 5 Tert Butylthiophene 2 Carboxylic Acid and Its Analogues
Medicinal Chemistry Applications
The inherent physicochemical properties of the thiophene (B33073) ring, a bioisostere of the benzene (B151609) ring, make it an attractive component in the design of bioactive molecules. The presence of the carboxylic acid group provides a key interaction point for biological targets, while the tert-butyl group can influence potency, selectivity, and pharmacokinetic properties.
Thiophene derivatives have shown considerable promise as anticancer agents. While direct studies on 5-tert-butylthiophene-2-carboxylic acid as a histone deacetylase (HDAC) inhibitor are not extensively documented in the provided research, the broader class of thiophene carboxamides has been explored for antiproliferative effects. For instance, a series of novel compounds incorporating a thiophene carboxamide core demonstrated significant cytotoxic effects against various cancer cell lines, including A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer). mdpi.com One of the most effective compounds, MB-D2, was shown to induce caspase 3/7 activation and mitochondrial depolarization, key markers of apoptosis, with high selectivity for cancer cells over normal cells. mdpi.com
Furthermore, thiophene carboxamide derivatives have been designed as biomimetics of the known anticancer agent Combretastatin A-4 (CA-4). mdpi.com Several of these synthesized compounds exhibited considerable anticancer activity against the Hep3B cancer cell line, with some candidates showing better cytotoxicity profiles than the standard chemotherapeutic drug doxorubicin. mdpi.com The thiophene scaffold is considered a key element in the innovation of novel compounds with potential antiproliferative properties. mdpi.com Research into novel thiophene-2,5-dicarbohydrazide (B7745189) derivatives has also identified compounds with significant inhibitory activity against the MCF-7 breast cancer cell line. semanticscholar.orgresearchgate.net
Table 1: Anticancer Activity of Selected Thiophene Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| Thiophene carboxamide (MB-D2) | A375, HT-29, MCF-7 | Cytotoxic, induced apoptosis | mdpi.com |
| Thiophene carboxamide (CA-4 biomimetic) | Hep3B | Anticancer activity | mdpi.com |
| Thiophene-2,5-dicarbohydrazide | MCF-7 | Antiproliferative, cytotoxic | semanticscholar.orgresearchgate.net |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | A-549 (lung cancer) | Cytotoxic activity | researchgate.net |
The emergence of viral infections lacking effective treatments necessitates the discovery of new antiviral agents. Human norovirus is a major cause of acute gastroenteritis, and there are currently no approved vaccines or antiviral drugs available. mdpi.com In the search for novel anti-norovirus compounds, a derivative of 5-(tert-butyl)thiophene-2-carboxylic acid has been synthesized and evaluated. jst.go.jp Specifically, a compound was prepared by reacting 5-(tert-butyl)thiophene-2-carboxylic acid with 6-fluorobenzo[d]thiazol-2-amine. jst.go.jp
Structure-activity relationship (SAR) studies on a series of heterocyclic carboxamide derivatives revealed that modifications to the thiophene ring are crucial for anti-norovirus activity. jst.go.jpnih.gov For instance, halogenated thiophene rings conjugated to an amide bond at the 2-position were found to be essential for activity. jst.go.jp While the unsubstituted thiophene analog showed no antiviral activity, halogenated derivatives, particularly those with chloro groups at the 3- and 5-positions, were more potent. jst.go.jp Although the specific EC50 value for the 5-tert-butyl derivative was not highlighted as the most potent in the series, its inclusion in the study underscores the exploration of this scaffold in the development of anti-norovirus agents. jst.go.jp The research suggests that these compounds may act by inhibiting intracellular viral replication or a late stage of viral infection, rather than acting directly on the viral particles. jst.go.jpnih.gov
Table 2: Anti-norovirus Activity of Selected Thiophene Carboxamide Derivatives
| Thiophene Derivative | Key Structural Feature | EC50 (µM) | Reference |
| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 5-Bromo | 37 | jst.go.jp |
| 3,5-di-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 3,5-Di-chloro | 6.6 | jst.go.jp |
| 3,5-di-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 3,5-Di-bromo, 4,6-Di-fluoro | 0.53 | nih.gov |
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, making it an attractive target for drug discovery. acs.org Thieno[3,2-b]thiophene-2-carboxylic acid derivatives, which are structurally related to this compound, have been identified as a novel class of GPR35 agonists. acs.orgnih.gov
Table 3: GPR35 Agonist Activity of Selected Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
| Compound | Substitution | EC50 (nM) | Reference |
| YE210 | 6-bromo-3-methyl | 63.7 ± 4.1 | acs.org |
| Compound 13 | Not specified in abstract | Most potent agonist in the series | nih.gov |
Derivatives of thiophene-2-carboxylic acid have been investigated for their potential as smooth muscle relaxants. A study focusing on derivatives of 5-bromothiophene-2-carboxylate demonstrated spasmolytic activity in isolated rat duodenum. nih.gov These compounds were tested on contractions induced by a high concentration of potassium (K+), which suggests a possible mechanism of action involving the blockage of calcium channels. nih.gov
The results indicated that several of the synthesized phenethyl 5-(substituted-phenyl)thiophene-2-carboxylates caused complete relaxation of the pre-contracted smooth muscle tissue. nih.gov The most potent of these was phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, with an EC50 value of 1.26 µM. nih.gov This research highlights the potential of the thiophene-2-carboxylic acid scaffold in the development of new spasmolytic agents.
Table 4: Spasmolytic Activity of Phenethyl 5-(substituted-phenyl)thiophene-2-carboxylates
| Compound | Substitution on Phenyl Ring | EC50 (µM) | Reference |
| 10b | Not specified in abstract | 2.13 | nih.gov |
| 10c | Not specified in abstract | 3.14 | nih.gov |
| 10d | 3,4-dichloro | 1.26 | nih.gov |
| 10e | Not specified in abstract | 2.89 | nih.gov |
The thiophene-2-carboxamide scaffold has been a subject of interest in the development of new antibacterial agents, particularly against drug-resistant strains. nih.govmdpi.com A study on novel thiophene-2-carboxamide derivatives showed that these compounds were more active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria. nih.gov Structure-activity relationship studies indicated that the presence of an amino group at the 3-position of the thiophene ring enhanced antibacterial activity. nih.gov
Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of Escherichia coli. mdpi.com Certain compounds from this series demonstrated promising antibacterial effects, suggesting their potential as inhibitors of β-lactamase. mdpi.com Furthermore, new thiophene derivatives based on 5-bromothiophene-2-carboxylic acid have been synthesized and have shown effective in vitro antibacterial activity against Salmonella Typhi. mdpi.com
Table 5: Antibacterial Activity of Selected Thiophene Derivatives
| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference |
| 3-Amino thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | More active against Gram-positive bacteria | nih.gov |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | Good antibacterial agents, potential β-lactamase inhibitors | mdpi.com |
| 2-ethylhexyl 5-(substituted-phenyl)thiophene-2-carboxylates | Salmonella Typhi | Promising in vitro antibacterial activity | mdpi.com |
The thiophene carboxamide and thiophene-2-carboxylic acid core structures serve as versatile scaffolds for the design and synthesis of new drug candidates with a wide range of pharmacological activities. mdpi.comnih.gov The adaptability of the thiophene ring allows for various substitutions, enabling the fine-tuning of biological activity and physicochemical properties.
The research into anticancer agents, for example, demonstrates how the thiophene carboxamide scaffold can be functionalized to create potent and selective cytotoxic compounds. mdpi.com Similarly, in the field of antiviral research, the thiophene-2-carboxylic acid backbone has been utilized to develop inhibitors of norovirus replication. jst.go.jp The development of GPR35 agonists from thieno[3,2-b]thiophene-2-carboxylic acid further illustrates the utility of this scaffold in targeting specific receptors. acs.orgnih.gov The collective body of research underscores the importance of the this compound framework and its analogues as a foundational structure in the ongoing quest for novel and effective therapeutic agents.
Pharmacokinetics and Bioactivity Studies
While specific pharmacokinetic data on this compound is not extensively detailed in the available literature, research into its analogues and related carboxylic acid derivatives provides insights into their potential biological activities. The carboxylic acid group is a common feature in many bioactive molecules, often contributing to their solubility, metabolic pathways, and interaction with biological targets.
Research on related structures has demonstrated notable biological effects. For instance, the γ-lactone carboxylic acid, 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid, was found to increase the growth of E. coli organisms by approximately 44%, suggesting potential applications in microbiology and stem cell research. researchgate.net The synthesis of deuterated compounds, which are crucial tools in pharmacokinetic studies for tracking metabolic fate, has been achieved for various bioactive carboxylic acids and their derivatives. researchgate.net These labeling techniques are essential for understanding how molecules are absorbed, distributed, metabolized, and excreted. The general class of thiophene-containing compounds is widely explored for various therapeutic areas, and the presence of a carboxylic acid function is a key element in designing molecules with specific biological activities.
Materials Science Applications
In materials science, the rigid, planar structure of the thiophene ring combined with the functional versatility of the carboxylic acid group makes these compounds highly valuable for creating novel materials with advanced electronic and optical properties.
Thiophene-based molecules are foundational to the field of organic electronics due to their excellent charge transport properties and environmental stability. beilstein-journals.org Carboxylic acid-functionalized oligo(3-hexylthiophenes) have been studied extensively as organic semiconductors. The carboxylic acid group plays a crucial role in directing the self-assembly of these molecules on surfaces. Through hydrogen bonding, the acid groups can form dimers, leading to highly ordered two-dimensional crystalline structures. beilstein-journals.org This molecular ordering is paramount for efficient charge transport, as it facilitates π-orbital overlap between adjacent molecules.
Scanning tunneling microscopy (STM) has been used to investigate the self-assembly of these functionalized oligothiophenes on surfaces, revealing how intermolecular forces and molecule-substrate interactions dictate the final crystalline arrangement. beilstein-journals.org Furthermore, the introduction of bulky tert-butyl groups can be used to manipulate the packing of semiconductor molecules, preventing excessive aggregation and fine-tuning the electronic properties of the material. nih.gov
Table 1: STM and Theoretical Parameters of Carboxylic Acid Functionalized Oligothiophene Monolayers This table presents the unit cell parameters for two-dimensional crystals of different carboxylic acid functionalized oligo(3-hexylthiophenes), HnTCOOH, where 'n' denotes the number of thiophene units.
| Molecule | a (nm) | b (nm) | α (°) |
|---|---|---|---|
| H4TCOOH | 2.3 ± 0.2 | 3.1 ± 0.3 | 70 ± 5 |
| H6TCOOH | 2.3 ± 0.2 | 4.0 ± 0.3 | 75 ± 5 |
| H8TCOOH | 2.3 ± 0.2 | 5.2 ± 0.4 | 75 ± 5 |
| H12TCOOH | 2.3 ± 0.2 | 7.0 ± 0.5 | 80 ± 5 |
Data sourced from Beilstein Journal of Nanotechnology. beilstein-journals.org
Thiophene derivatives are integral components of modern photovoltaic devices, including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). escholarship.orgwikipedia.org In DSSCs, molecules containing a thiophene backbone and a carboxylic acid anchoring group act as sensitizers. The dye absorbs sunlight, and the carboxylic acid group ensures strong electronic coupling by binding to the surface of a semiconductor, typically titanium dioxide (TiO₂), facilitating efficient electron injection from the excited dye into the semiconductor's conduction band. nih.govmdpi.com The presence of bulky groups like tert-butyl can help prevent dye aggregation on the TiO₂ surface, which would otherwise quench the excited state and reduce device efficiency. researchgate.net
In OSCs, which are built from blends of electron-donating and electron-accepting organic materials, thiophene-based polymers like poly(3-hexylthiophene) (P3HT) are benchmark donor materials. mdpi.com Functionalizing these polymers or the acceptor molecules with carboxylic acid groups or their derivatives can influence the morphology of the active layer, which is critical for efficient charge separation and transport. nih.gov
Table 2: Photovoltaic Performance of Ruthenium-Based Dye Sensitizers with Carboxylic Acid Anchors This table compares the performance metrics of DSSCs fabricated with different ruthenium-based sensitizers. Jsc (short-circuit current density), Voc (open-circuit voltage), FF (fill factor), and PCE (power conversion efficiency) are key indicators of solar cell performance.
| Sensitizer | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (%) |
|---|---|---|---|---|
| CYC-B22 | 17.13 | 0.714 | 70.57 | 8.63 |
| CYC-B23C | 14.08 | 0.646 | 73.05 | 6.64 |
| CYC-B23T | 16.32 | 0.722 | 71.11 | 8.38 |
Data sourced from Molecules. nih.gov
Polythiophenes are a major class of conductive polymers, and their properties can be precisely tuned through chemical functionalization. cmu.edu Introducing carboxylic acid groups onto the polythiophene backbone is a common strategy to impart new functionalities. d-nb.info This can be achieved either by polymerizing thiophene monomers that already bear a carboxylic acid group or through post-polymerization modification of a pre-formed polymer. d-nb.infonih.gov
Carboxylic acid-functionalized polythiophenes exhibit improved solubility in polar solvents and can be processed from aqueous solutions, which is advantageous for creating biocompatible materials and for applications in bioelectronics. nih.gov The acidic groups can also serve as proton sources, potentially influencing the polymer's doping mechanism and conductivity. For example, the conversion of alkylsulfonate ester groups on a polythiophene side chain to sulfonic acid groups led to a remarkable 100-fold increase in electrical conductivity. rsc.org
A key feature of polythiophenes functionalized with carboxylic acids is their ability to self-assemble into highly ordered structures. The carboxylic acid group can act as both a hydrogen bond donor and an acceptor, leading to strong intermolecular interactions that drive the polymer chains to align. nih.gov This process can induce a structural transition from disordered, coil-like chains in solution to ordered, rod-like conformations. nih.gov
This hydrogen-bonding-directed assembly is crucial for improving the material's performance in electronic devices. When films are cast from solutions containing these ordered assemblies, the resulting morphology exhibits high crystallinity and anisotropy. This alignment enhances charge transport along the polymer backbones, leading to significantly higher conductivity in the direction of alignment. nih.gov Studies have shown that this assembly process follows second-order kinetics, confirming that it is driven by intermolecular interactions. nih.gov This controlled self-assembly allows for the fabrication of well-ordered polymer films, which is essential for high-performance organic field-effect transistors and other electronic devices. cmu.edu
Beyond conductive polymers, thiophene dicarboxylic acids are valuable monomers for the synthesis of other classes of polymers, such as high-performance polyesters. For example, 2,5-thiophenedicarboxylic acid can be polymerized with various diols through melt polycondensation to create a new class of 100% bio-based polyesters. mdpi.com
These thiophene-based polyesters exhibit excellent thermal stability and mechanical properties, positioning them as sustainable alternatives to petroleum-based polymers like poly(ethylene terephthalate) (PET). The properties of these materials, such as their crystallinity, chain mobility, and gas barrier performance, can be effectively modulated by changing the length of the glycol subunit used in the polymerization. mdpi.com This demonstrates the versatility of thiophene carboxylic acids as building blocks for a wide range of polymeric materials, from advanced electronic conductors to sustainable packaging resins.
Table 3: Overview of Polymer Classes Derived from Thiophene Carboxylic Acids This table summarizes the types of polymers that can be synthesized using thiophene carboxylic acid derivatives and their primary applications.
| Polymer Type | Thiophene Monomer/Derivative | Key Application/Property |
|---|---|---|
| Conductive Polymers | 3-(Carboxyalkyl)thiophenes | Organic electrochemical transistors, bioelectronics |
| Organic Semiconductors | Carboxylic acid-functionalized oligo(3-hexylthiophenes) | Field-effect transistors, enhanced charge transport |
| Polyesters | 2,5-Thiophenedicarboxylic acid | Sustainable packaging, high-performance resins |
| Functional Polythiophenes | Polythiophenes with post-polymerization modification | Sensors, MALDI matrices |
Sensors (e.g., VOC sensors, biosensors)
Analogues of this compound, especially polymeric structures like polythiophene, are extensively investigated for their use in chemical sensors and biosensors. acs.orgresearchgate.net The electrical conductivity of these conjugated polymers can be modulated by their interaction with various analytes, forming the basis of their sensing mechanism. researchgate.net This has led to the development of sensors with high sensitivity for a range of applications, including environmental monitoring and medical diagnostics. acs.orgias.ac.in
Polythiophene-based materials are particularly promising for the detection of volatile organic compounds (VOCs). acs.org These sensors operate at room temperature and can be produced using cost-effective microfabrication techniques. acs.org Researchers have demonstrated that resistor arrays utilizing various polythiophene polymers can detect VOCs at parts-per-million (ppm) levels. acs.org The chemical structure of the polythiophene, including different side groups, allows for selectivity towards different VOCs, and pattern recognition algorithms can be used to discriminate between various compounds. acs.org For instance, chemical sensors based on poly(3-hexylthiophene) (P3HT) have been developed for VOC detection, with potential applications in medical diagnosis through exhaled breath analysis. ias.ac.in
In the realm of biosensors, polythiophene derivatives are valued for their role in biomedical engineering. researchgate.netresearchgate.net They have been successfully applied in the development of DNA and gene delivery applications, as well as in the creation of novel biosensing platforms. acs.org Cationic polythiophene derivatives have been used for the rapid detection of microbial contamination in water. nih.gov These polymers can interact with the negatively charged surfaces of microbial particles, such as E. coli, providing a qualitative assessment of water quality. nih.gov Furthermore, chiral polythiophenes have been used to create chiral electrodes for electrochemical biosensors, which can be used for the detection and recognition of bioorganic molecules. researchgate.net The functionalization of thiophene-based polymers allows for the immobilization of biomolecules like enzymes, enabling selective sensing of targets such as glucose. nih.gov
A double Schiff base derived from thiophene-2,5-dicarboxylic acid has been synthesized to act as a fluorescent sensor. nih.gov This sensor demonstrates high selectivity for In³⁺ ions, showing a significant fluorescence enhancement upon binding. nih.gov The resulting complex can then serve as a secondary sensor for pyrophosphate (PPi). nih.gov
Table 1: Applications of Thiophene Analogues in Sensor Technology
| Sensor Type | Analyte | Thiophene Analogue Used | Key Finding |
| VOC Sensor | Various VOCs | Polythiophene polymers with different side groups | Demonstrated ppm-level sensitivity and selectivity through pattern recognition. acs.org |
| VOC Sensor | Isoprene, acetone, ethanol, methanol (B129727) | Poly(3-hexylthiophene) (P3HT) | Used for VOC detection with potential for medical diagnosis. ias.ac.in |
| Biosensor | Microbial particles (E. coli) | Cationic polythiophene derivative (AH-35) | Enables rapid, qualitative assessment of microbial contamination in water. nih.gov |
| Electrochemical Biosensor | Bioorganic molecules | Chiral polythiophenes | Creates stable chiral electrodes for electrochemical recognition of biomolecules. researchgate.net |
| Fluorescent Sensor | In³⁺ and Pyrophosphate (PPi) | Double Schiff base of thiophene-2,5-dicarboxylic acid | Sequential "off-on-off" detection of In³⁺ and PPi with high selectivity. nih.gov |
Catalytic Applications
The thiophene moiety is a versatile component in the design of catalysts and catalytic systems. Its derivatives are utilized as ligands for metal complexes, play a crucial role in important cross-coupling reactions, and serve as structural components for catalyst supports.
Ligands in Metal Complexes for Catalysis
Thiophene derivatives, including carboxylic acids, are effective ligands in the formation of metal complexes used in catalysis. researchgate.netresearchgate.net The sulfur atom in the thiophene ring can coordinate with transition metals, influencing the electronic and steric properties of the resulting complex and, consequently, its catalytic activity. rsc.org Metal-mediated synthesis approaches have significantly advanced the creation of complex thiophene derivatives for this purpose. acs.org
Thiophene-derived Schiff base ligands have gained popularity due to their biological significance and ability to form stable complexes with transition metals like copper(II) and zinc(II). acs.org These complexes have shown potential in various catalytic applications. acs.org For example, tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes have been synthesized and demonstrated to be effective catalysts in representative C-C coupling reactions. nih.gov The unique bidentate coordination of the ligand to the palladium center is crucial for its catalytic capability. nih.gov Additionally, thiophene derivatives have been used as ligands to synthesize highly luminescent and stable manganese-doped CsPbCl₃ nanocrystals, highlighting their role in passivating surface defects and enhancing material properties for potential photocatalytic applications. acs.org
Role in Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
Thiophene-2-carboxylic acid and its derivatives are important substrates and reagents in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds in modern organic synthesis. researchgate.netacs.org These reactions, including the Suzuki, Stille, and Heck reactions, are versatile for creating complex organic molecules.
In the Suzuki reaction, thiophene boronic acids are coupled with aryl or vinyl halides. Research has demonstrated the synthesis of various thiophene-based derivatives through Suzuki cross-coupling. For example, a series of novel derivatives were synthesized from 5-bromothiophene-2-carboxylic acid and different arylboronic acids with moderate-to-good yields.
The Stille reaction involves the coupling of organotin compounds with organic halides. Thiophene derivatives are frequently used in this reaction to synthesize conjugated oligomers and polymers. For instance, mixed thiophene/furan oligomers have been synthesized via the Stille coupling reaction.
The Heck reaction couples an unsaturated halide with an alkene. Thiophene-based imino-pyridyl palladium(II) complexes have been evaluated as catalyst precursors for Heck coupling reactions, showing significant catalytic activities that can be correlated with steric and electronic influences of the thiophene ligand.
Table 2: Thiophene Derivatives in Cross-Coupling Reactions
| Reaction | Thiophene Derivative Role | Example | Outcome |
| Suzuki Coupling | Substrate | 5-bromothiophene-2-carboxylic acid | Synthesis of novel 5-arylthiophene-2-carboxylate derivatives with good yields. |
| Stille Coupling | Building Block | Organotin thiophene derivatives | Preparation of thiophene-containing trimers and mixed oligomers. |
| Heck Coupling | Catalyst Ligand | Thiophene-based imino-pyridyl palladium(II) complexes | Precursors for catalysts showing significant activity in standard Heck reactions. |
Catalyst Support
Thiophene-based materials, particularly polymers and metal-organic frameworks (MOFs), are emerging as effective supports for catalysts. These materials can enhance catalyst stability, activity, and recyclability.
Polythiophene and its composites are being investigated as supports for metal nanoparticle catalysts. A study on polythiophene-carbon (PTh-C) nanocomposites showed that they could be used to effectively support platinum nanoparticles. ias.ac.in The resulting Pt/PTh-C electrocatalyst exhibited a higher electrochemical surface area and catalytic activity for methanol oxidation compared to catalysts on other supports. ias.ac.in Another novel polythiophene derivative was used as a support material for platinum catalysts in methanol electrooxidation, demonstrating its potential for fuel cell applications. researchgate.net Additionally, a nanocomposite of polythiophene and silver nanoparticles has been synthesized and used as a recyclable heterogeneous catalyst for the reduction of 4-nitrophenol. acs.org
Thiophene-functionalized MOFs also serve as excellent platforms for catalysis. acs.org By incorporating thiophene moieties into the framework's skeleton, it's possible to create materials with tailored properties for specific catalytic reactions. nih.gov For example, Zn-based MOFs constructed with a thiophene-functionalized dicarboxylic acid have been shown to act as efficient heterogeneous catalysts for CO₂ conversion. acs.org Similarly, thiophene-embedded conjugated microporous polymers have been developed as stable and recyclable heterogeneous photocatalysts for the synthesis of benzimidazoles.
Agrochemical Applications (e.g., Herbicides, Crop Protection)
Thiophene derivatives are of significant interest to the agrochemical industry due to their wide range of biological activities. The thiophene ring is a key structural component in many compounds developed for crop protection, including fungicides and herbicides.
Several commercialized agricultural fungicides, such as silthiofam, ethaboxam, and penthiopyrad, contain a thiophene moiety, which is often associated with higher activity compared to their benzene-containing counterparts. Research has focused on synthesizing novel thiophene-based compounds to combat plant diseases. For instance, a new class of thiophene-based stilbene (B7821643) derivatives bearing an 1,3,4-oxadiazole (B1194373) unit showed improved antifungal activity against Botrytis cinerea compared to resveratrol. Other studies have synthesized N-(thiophen-2-yl) nicotinamide (B372718) derivatives that exhibit excellent fungicidal activity. The biological activity of thiophene derivatives has been demonstrated against various fungal strains.
In addition to fungicides, thiophene-based compounds have shown potential as herbicides. A patent for thiophene herbicides describes a class of N-(aminocarbonyl)-thiophenesulfonamides that exhibit herbicidal and plant growth regulant activity. Furthermore, studies on thiophene-derived aminophosphonates have evaluated their phytotoxicity and potential as soil-applied herbicides. While some of these compounds showed herbicidal potential, their ecotoxicological impact is also a critical area of ongoing research. The presence of a thiophene ring in a molecule does not guarantee safety, as its metabolism can sometimes lead to reactive metabolites, a factor considered in the development of new agrochemicals.
Table 3: Agrochemical Potential of Thiophene Derivatives
| Application | Thiophene Derivative Class | Target Organism/Weed | Key Finding |
| Fungicide | Thiophene-based stilbenes with 1,3,4-oxadiazole | Botrytis cinerea | Exhibited superior antifungal activity compared to resveratrol. |
| Fungicide | N-(thiophen-2-yl) nicotinamide derivatives | Various phytopathogenic fungi | Showed excellent fungicidal activity, with some compounds outperforming commercial fungicides in field trials. |
| Herbicide | N-(aminocarbonyl)-thiophenesulfonamides | General weeds | Patented class of compounds exhibiting herbicidal and plant growth regulant properties. |
| Herbicide | Thiophene-derived aminophosphonates | Dicotyledonous weeds | Certain derivatives showed potential as total weed killers, though ecotoxicity requires further study. |
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways
While traditional methods for the synthesis of thiophene-2-carboxylic acids, such as the oxidation of the corresponding aldehyde or acetylthiophene, are well-established, future research is likely to focus on the development of more efficient, sustainable, and scalable synthetic routes. wikipedia.org
Greener Synthetic Approaches: The development of environmentally benign synthetic methods is a key area of future research. This includes the exploration of "green" esterification processes that operate under near-neutral conditions and tolerate a wide range of functional groups. researchgate.net Such methods would reduce the environmental impact of synthesizing derivatives of 5-Tert-butylthiophene-2-carboxylic acid.
Catalytic Methodologies: Future synthetic strategies may involve the use of advanced catalytic systems. For instance, the reaction of thiophenes with a CCl4-ROH reagent in the presence of vanadium, iron, or molybdenum catalysts has been shown to produce 2-thiophenecarboxylic acid esters. researchgate.net Adapting such catalytic systems for the specific synthesis of this compound could offer a more direct and efficient pathway.
Flow Chemistry and Process Optimization: The application of flow chemistry could enable the continuous and scalable production of this compound and its derivatives. This approach offers advantages in terms of reaction control, safety, and purity of the final product.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry Approaches | Reduced waste, milder reaction conditions, use of renewable resources. | Development of water-based syntheses and use of biodegradable catalysts. |
| Advanced Catalysis | Higher yields, improved selectivity, lower energy consumption. | Exploration of novel transition metal catalysts and photocatalysis. |
| Flow Chemistry | Enhanced scalability, improved safety, precise process control. | Optimization of reaction parameters in continuous flow reactors. |
Advanced Functionalization and Derivatization Strategies
The functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. Future research will likely focus on sophisticated methods for introducing a diverse range of chemical moieties.
C-H Activation: Direct C-H bond activation is a powerful tool for the functionalization of aromatic compounds. mdpi.com Research into the selective C-H activation of the thiophene (B33073) ring in this compound could open up new avenues for creating complex molecules without the need for pre-functionalized starting materials. researchgate.net For instance, late-stage functionalization of complex molecules through C-H azidation at tertiary C-H bonds has been reported, a technique that could potentially be applied to the tert-butyl group. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are versatile methods for forming carbon-carbon bonds. nih.gov Starting from a halogenated derivative of this compound, a wide array of aryl, heteroaryl, or alkyl groups can be introduced. nih.gov Future work could explore the use of other cross-coupling reactions, like the Stille or Heck reactions, to further expand the diversity of accessible derivatives. Nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive also present a promising avenue for C-O and C-N bond formation. chemrxiv.org
Decarboxylative Functionalization: Decarboxylative cross-coupling reactions offer an alternative strategy for functionalization, using the carboxylic acid group as a handle to introduce new substituents. umn.edu This approach avoids the need for organometallic reagents and can be more environmentally friendly.
| Functionalization Method | Target Moiety Introduction | Potential Impact |
| C-H Activation | Aryl, alkyl, and other functional groups directly onto the thiophene ring. | More atom-economical and efficient synthesis of complex derivatives. |
| Cross-Coupling Reactions | Diverse substituents at specific positions of the thiophene core. | Tailoring of electronic and steric properties for various applications. |
| Derivatization of Carboxylic Acid | Amides, esters, and other functional groups. | Modification of solubility, polarity, and biological activity. |
Targeted Drug Design and Development based on this compound Scaffolds
Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comimpactfactor.org The this compound scaffold holds significant promise for the design of novel therapeutic agents.
Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can sometimes lead to poor pharmacokinetic properties in drug candidates. nih.govdrughunter.com A key strategy in drug design is the replacement of the carboxylic acid with a bioisostere, which is a functional group with similar physical or chemical properties. researchgate.net Future research could explore replacing the carboxylic acid in derivatives of this compound with bioisosteres like tetrazoles, sulfonamides, or hydroxamic acids to improve their drug-like properties. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the this compound scaffold and subsequent biological evaluation will be crucial for establishing structure-activity relationships. This involves synthesizing a library of analogues with variations in the substituents on the thiophene ring and at the carboxylic acid position to identify key structural features responsible for a desired pharmacological effect.
Target-Based Drug Design: With the identification of specific biological targets, such as enzymes or receptors, computational docking studies can be employed to design derivatives of this compound with high binding affinity and selectivity. This rational design approach can accelerate the discovery of potent and specific drug candidates.
| Drug Design Strategy | Rationale | Expected Outcome |
| Bioisosteric Replacement | To improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). | Enhanced oral bioavailability and reduced potential for metabolic liabilities. |
| SAR Studies | To understand the relationship between chemical structure and biological activity. | Identification of key pharmacophoric features for potency and selectivity. |
| Target-Based Design | To design molecules that interact specifically with a biological target. | Development of highly potent and selective therapeutic agents with fewer side effects. |
Development of High-Performance Materials with Enhanced Optoelectronic Properties
Thiophene-containing polymers are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymeric structures could lead to new materials with tailored optoelectronic properties.
Conjugated Polymers: The synthesis of conjugated polymers incorporating the this compound unit could lead to materials with interesting electronic and optical properties. The tert-butyl group can enhance solubility and influence the packing of the polymer chains in the solid state, which in turn affects charge transport. nih.gov The carboxylic acid group provides a handle for further functionalization or for influencing interfacial properties in electronic devices. The optoelectronic properties of such polymers can be tuned by copolymerization with other aromatic units. rsc.org
Small Molecule Organic Semiconductors: Derivatives of this compound could also be explored as small molecule organic semiconductors. The ability to systematically modify the molecular structure through the strategies outlined in section 6.2 would allow for the fine-tuning of their energy levels (HOMO and LUMO) and charge carrier mobilities. researchgate.net
Functional Materials: The carboxylic acid functionality can be used to anchor these thiophene derivatives onto surfaces or to coordinate with metal ions, leading to the development of functional materials for sensing, catalysis, or as components in metal-organic frameworks (MOFs).
| Material Type | Potential Application | Key Property to Optimize |
| Conjugated Polymers | Organic photovoltaics, organic light-emitting diodes, organic field-effect transistors. | Band gap, charge carrier mobility, solubility, and film morphology. |
| Small Molecule Semiconductors | Organic electronics, sensors. | HOMO/LUMO energy levels, molecular packing, and charge transport. |
| Functional Materials | Chemical sensors, catalysts, metal-organic frameworks. | Surface binding affinity, catalytic activity, and porous structure. |
Integration of Computational and Experimental Approaches in Research and Development
The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, this integrated approach can accelerate discovery and provide deeper insights into its properties and reactivity.
Computational Prediction of Properties: Density Functional Theory (DFT) calculations can be used to predict a wide range of properties for this compound and its derivatives, including their electronic structure, vibrational spectra, and reactivity. mdpi.comnih.govresearchgate.net These theoretical predictions can guide experimental efforts by identifying promising synthetic targets and by helping to interpret experimental data. bohrium.combitp.kiev.ua
Reaction Mechanism Elucidation: Computational studies can be employed to investigate the mechanisms of novel synthetic reactions and functionalization strategies. researchgate.net Understanding the reaction pathways can help in optimizing reaction conditions to improve yields and selectivity.
In Silico Screening for Biological Activity: Molecular docking simulations can be used to predict the binding of this compound derivatives to biological targets, thereby prioritizing compounds for synthesis and experimental testing. nih.gov This in silico screening can significantly reduce the time and cost associated with drug discovery.
| Integrated Approach | Application Area | Benefit |
| DFT Calculations | Synthesis, materials science, drug design. | Prediction of molecular properties and reactivity, guiding experimental design. |
| Mechanistic Studies | Development of new synthetic methods. | Optimization of reaction conditions and improvement of product yields. |
| Molecular Docking | Drug discovery. | Virtual screening of compound libraries to identify potential drug candidates. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols when handling 5-Tert-butylthiophene-2-carboxylic acid in laboratory settings?
- Methodological Answer :
- Use nitrile or neoprene gloves, protective eyewear, and lab coats to prevent skin/eye contact. Inspect gloves for permeability using manufacturer guidelines .
- Work in a fume hood to ensure adequate ventilation and avoid inhalation of dust or vapors .
- Avoid contact with strong oxidizing agents, acids, or bases, as these may trigger hazardous reactions (e.g., sulfur oxide emissions) .
- For spills, sweep material into sealed containers and dispose via certified chemical waste services to prevent environmental contamination .
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?
- Methodological Answer :
- A common approach involves functionalizing thiophene-2-carboxylic acid precursors via alkylation or tert-butyl group introduction. For example, conjugate addition of lithium amides to propenoate esters can install stereogenic centers, as seen in related thiophene derivatives .
- Key parameters:
- Temperature : Maintain −78°C during lithiation to prevent side reactions .
- Catalysts : Use palladium or copper catalysts for cross-coupling steps in derivative synthesis .
- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm) .
- ¹³C NMR : Confirm carboxylic acid carbonyl (δ ~170 ppm) and tert-butyl quaternary carbon (δ ~35 ppm) .
- IR : Look for C=O stretching (~1680 cm⁻¹) and O-H (carboxylic acid) broad peaks (~2500–3000 cm⁻¹) .
- Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm substituent placement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test variables like reaction time, solvent polarity, and catalyst loading. For example, yields in thiophene alkylations vary significantly with solvent (DMF vs. THF) .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylated species) and adjust stoichiometry .
- Reproducibility Checks : Cross-validate conditions using literature protocols (e.g., tert-butyl group stability under acidic workup) .
Q. What strategies mitigate hazardous byproduct formation during the synthesis of this compound under acidic or basic conditions?
- Methodological Answer :
- pH Control : Use buffered conditions (pH 6–8) to minimize decomposition into sulfur oxides or carbon monoxide .
- Scavengers : Add quenching agents (e.g., sodium bicarbonate for excess acid) during workup .
- Real-Time Monitoring : Use in-situ FTIR or gas sensors to detect hazardous gases (e.g., CO) during reactions .
Q. What methodological considerations are critical when designing catalytic systems for the functionalization of this compound?
- Methodological Answer :
- Ligand Design : Bulky ligands (e.g., phosphines) enhance steric hindrance, favoring regioselective C-H activation at the thiophene 5-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may compete for coordination sites—balance with dielectric constant .
- Substrate Scope Testing : Evaluate electron-withdrawing/donating substituents on the thiophene ring to map electronic effects on reactivity .
Q. How should researchers approach environmental impact assessments for large-scale reactions involving this compound?
- Methodological Answer :
- Waste Stream Analysis : Quantify sulfur-containing byproducts via ICP-MS and compare to regulatory thresholds (e.g., EPA guidelines) .
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and optimize atom economy by selecting tert-butylating agents with higher efficiency .
- Biodegradation Studies : Use OECD 301F assays to assess microbial breakdown of the compound in simulated environmental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
